Cas no 201226-88-2 ((r,r)-2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene)
201226-88-2 structure
Product Name:(r,r)-2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene
CAS-nummer:201226-88-2
MF:C37H44OP2
MW:566.692192077637
CID:909058
PubChem ID:168445429
Update Time:2025-04-19
(r,r)-2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene Chemische en fysische eigenschappen
Naam en identificatie
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- (r,r)-2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene
- (S,S)-2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene
- (2,7-Di-tert-butyl-9,9-dimethyl-5-((R)-methyl(phenyl)phosphaneyl)-9H-xanthen-4-yl)(methyl)(phenyl)phosphane
- 201226-88-2
-
- Inchi: 1S/C37H44OP2/c1-35(2,3)25-21-29-33(31(23-25)39(9)27-17-13-11-14-18-27)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(10)28-19-15-12-16-20-28/h11-24H,1-10H3/t39-,40?/m1/s1
- InChI-sleutel: AZVDMBQYJRQDHH-IPVUVHESSA-N
- LACHT: P(C)(C1C=CC=CC=1)C1=CC(=CC2=C1OC1C(=CC(=CC=1C2(C)C)C(C)(C)C)[P@](C)C1C=CC=CC=1)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 566.28700
- Monoisotopische massa: 566.28674002g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 6
- Complexiteit: 760
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.9
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- PSA: 36.41000
- LogboekP: 8.83820
(r,r)-2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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